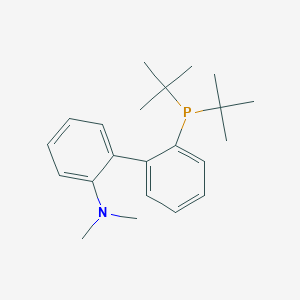

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32NP/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8/h9-16H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLPNEHPCYZBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370585 | |

| Record name | 2'-(Di-tert-butylphosphanyl)-N,N-dimethyl[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224311-49-3 | |

| Record name | 2′-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethyl[1,1′-biphenyl]-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224311-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Di-tert-butylphosphanyl)-N,N-dimethyl[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, a prominent Buchwald ligand widely utilized in palladium-catalyzed cross-coupling reactions. This document details a probable synthetic pathway, compiles relevant quantitative data, and presents a logical workflow for its preparation.

Introduction

This compound, also known as t-BuDavePhos, is a highly effective electron-rich biaryl phosphine ligand. Its unique structural features, including a bulky di-tert-butylphosphino group and a coordinating N,N-dimethylamino group, contribute to the high reactivity and stability of the palladium catalysts it forms. These catalysts are instrumental in a variety of bond-forming reactions, such as C-N and C-C couplings, which are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The synthesis of such specialized ligands is a critical aspect of catalyst development and application.

Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence. A common strategy for constructing the biaryl backbone of such ligands is through a Suzuki-Miyaura coupling reaction. This is followed by the introduction of the phosphine group. The following protocol is a representative, plausible synthesis based on established methods for analogous biaryl phosphine ligands.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling to form the Biphenyl Core

This initial step involves the palladium-catalyzed cross-coupling of 2-bromo-N,N-dimethylaniline with (2-bromophenyl)boronic acid to construct the 2-bromo-2'-(N,N-dimethylamino)biphenyl intermediate.

-

Reagents and Materials:

-

2-bromo-N,N-dimethylaniline

-

(2-bromophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a similar phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and water (solvent system)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-N,N-dimethylaniline (1.0 eq), (2-bromophenyl)boronic acid (1.1 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-bromo-2'-(N,N-dimethylamino)biphenyl.

-

Step 2: Phosphination to yield this compound

The final step involves a lithium-halogen exchange followed by reaction with di-tert-butylchlorophosphine to introduce the phosphino group.

-

Reagents and Materials:

-

2-bromo-2'-(N,N-dimethylamino)biphenyl

-

n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in hexanes or pentane

-

Di-tert-butylchlorophosphine (t-Bu₂PCl)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Methanol or ethanol for recrystallization

-

-

Procedure:

-

Dissolve 2-bromo-2'-(N,N-dimethylamino)biphenyl (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

-

Slowly add di-tert-butylchlorophosphine (1.2 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to obtain this compound as a solid.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of analogous Buchwald-type ligands, which can be expected to be similar for the target compound.

| Parameter | Step 1: Suzuki-Miyaura Coupling | Step 2: Phosphination | Overall |

| Typical Yield | 70-90% | 60-85% | 42-77% |

| Purity (after purification) | >98% (by GC or NMR) | >98% (by NMR) | >98% |

| Physical Appearance | Off-white to pale yellow solid | White to off-white crystalline solid | White to off-white crystalline solid |

| Melting Point (°C) | Not typically isolated | 114-118 °C[3] | 114-118 °C[3] |

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

t-BuDavePhos: A Comprehensive Technical Guide to its Structural Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural properties and analytical characterization of t-BuDavePhos, a bulky and electron-rich biarylphosphine ligand critical in modern synthetic chemistry. Renowned for its efficacy in palladium-catalyzed cross-coupling reactions, a thorough understanding of its structural and spectroscopic characteristics is paramount for optimizing reaction conditions and developing novel catalytic systems.

Core Structural and Physical Properties

t-BuDavePhos, chemically known as 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, is a white crystalline solid with a melting point range of 114-118 °C.[1][2] Its molecular formula is C₂₂H₃₂NP, corresponding to a molecular weight of approximately 341.47 g/mol .[2] The ligand's structure, characterized by a biphenyl backbone with a bulky di-tert-butylphosphino group and a dimethylamino moiety, imparts unique steric and electronic properties that are fundamental to its catalytic activity.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | t-BuDavePhos, tBuDavePhos | [1][2] |

| CAS Number | 224311-49-3 | [2] |

| Molecular Formula | C₂₂H₃₂NP | [2] |

| Molecular Weight | 341.47 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 114-118 °C | [1][2] |

Crystallographic Analysis

The precise three-dimensional arrangement of atoms in t-BuDavePhos has been determined by single-crystal X-ray diffraction. The crystallographic data is available in the Crystallography Open Database (COD) under the identification code 4101467 . This data provides definitive information on bond lengths, bond angles, and torsion angles, which are crucial for computational modeling and understanding the ligand's interaction with metal centers.

A detailed table of key bond lengths, bond angles, and torsion angles would be populated here upon successful retrieval and analysis of the CIF file from the Crystallography Open Database.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of t-BuDavePhos is mounted on a goniometer. Data is collected at a specific temperature (typically 100 or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model provides the atomic coordinates, from which bond lengths, angles, and other geometric parameters are calculated.

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming the identity and purity of t-BuDavePhos.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and ³¹P NMR are the primary NMR techniques used for the characterization of t-BuDavePhos.

A detailed table of ¹H, ¹³C, and ³¹P NMR chemical shifts (δ) in ppm and coupling constants (J) in Hz would be presented here once the data is extracted from a relevant scientific publication.

Experimental Protocol: NMR Spectroscopy

A sample of t-BuDavePhos (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The spectra are recorded on a high-resolution NMR spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H, 100 MHz for ¹³C, and 162 MHz for ³¹P). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P). For ¹³C and ³¹P NMR, proton decoupling is commonly employed to simplify the spectra.

Logical Relationships and Workflows

The following diagrams illustrate the molecular structure of t-BuDavePhos and a general workflow for its characterization.

This technical guide serves as a foundational resource for professionals engaged in research and development involving t-BuDavePhos. The detailed structural and spectroscopic data, coupled with standardized experimental protocols, will aid in the rational design of experiments, the interpretation of results, and the advancement of catalytic applications.

References

t-BuDavePhos: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the physical and chemical properties of t-BuDavePhos, a highly efficient and versatile phosphine ligand. This document details its applications in catalysis, provides established experimental protocols, and illustrates key reaction mechanisms.

t-BuDavePhos, or 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, is a commercially available, electron-rich and sterically hindered biarylphosphine ligand.[1][2] It has gained significant traction in the field of organic synthesis, particularly as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its robust nature, characterized by air and moisture stability, along with its high reactivity, makes it a valuable tool in the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[2]

Core Physical and Chemical Properties

t-BuDavePhos is a white crystalline solid that is soluble in common organic solvents.[1][2] Its physical and chemical characteristics are summarized in the tables below for easy reference.

Table 1: General Properties of t-BuDavePhos

| Property | Value | Reference(s) |

| CAS Number | 224311-49-3 | [1][2][3][4][5] |

| Molecular Formula | C₂₂H₃₂NP | [1][3][5] |

| Appearance | White crystalline powder | [1][6] |

| Functional Group | Phosphine | [2] |

Table 2: Molecular and Physical Data of t-BuDavePhos

| Property | Value | Reference(s) |

| Molecular Weight | 341.47 g/mol | [2][3][7][8] |

| Exact Mass | 341.227 g/mol | [1] |

| Monoisotopic Mass | 341.227 g/mol | [1] |

| Melting Point | 114-118 °C | [2][7] |

| Topological Polar Surface Area | 3.2 Ų | [1] |

| Rotatable Bond Count | 5 | [1] |

Table 3: Stability and Handling of t-BuDavePhos

| Property | Information | Reference(s) |

| Stability | Air, moisture, and thermally-stable | [2] |

| Storage Class | 11 (Combustible Solids) | [2] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |

Key Applications and Experimental Protocols

t-BuDavePhos is a highly effective ligand in various palladium-catalyzed cross-coupling reactions. Its bulky di-tert-butylphosphino group and the biphenyl backbone create a sterically demanding and electron-rich environment around the palladium center, which facilitates crucial steps in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The t-BuDavePhos ligand, often used with a palladium precatalyst, demonstrates high reactivity and a broad substrate scope, enabling the coupling of sterically hindered and electronically diverse aryl halides with boronic acids.

-

Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol).

-

Catalyst Addition: Add the palladium precatalyst, such as Pd₂(dba)₃ (0.009 mmol, 5 mol%) and the t-BuDavePhos ligand (0.030 mmol, 15 mol%).

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene and THF) via syringe.[9]

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor its progress using TLC or GC/LC-MS until the starting material is consumed.[9]

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. t-BuDavePhos has been shown to be an effective ligand for the coupling of a wide range of amines with aryl halides.

-

Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add the palladium precatalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), the t-BuDavePhos ligand (or a similar ligand like XPhos, 3.0 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equiv.).[4]

-

Solvent and Reagents: Add anhydrous toluene and stir the mixture at room temperature for 5 minutes. Then, add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.).[4]

-

Reaction Conditions: Stir the resulting mixture at reflux for a specified time (e.g., 6 hours).[4]

-

Work-up: After cooling to room temperature, quench the reaction with water. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by column chromatography on silica gel.[4]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Carbon-Oxygen (C-O) Coupling

t-BuDavePhos is also instrumental in facilitating the formation of C-O bonds, a critical transformation in the synthesis of ethers and other oxygen-containing compounds.

-

Reaction Setup: In a glovebox, add the aryl halide (if solid), a base such as sodium tert-butoxide, and the palladium precatalyst with t-BuDavePhos to an oven-dried vial.

-

Reagent Addition: Outside the glovebox, add the aryl halide (if liquid), an anhydrous solvent like 1,4-dioxane, and the alcohol via syringe under an inert atmosphere.

-

Reaction Conditions: Seal the vial and place it in a preheated oil bath at a specified temperature (e.g., 40-100 °C). Stir the reaction mixture for the required time (typically 1-15 hours).

-

Work-up: After cooling, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Overview

The following diagram illustrates a general workflow for setting up and performing a palladium-catalyzed cross-coupling reaction using t-BuDavePhos.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Physicochemical and Application Data for CAS 224311-49-3 (t-BuDavePhos)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties and common applications of the compound with CAS number 224311-49-3. This compound, scientifically known as 2-Di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl and commonly referred to as t-BuDavePhos, is a highly effective electron-rich biaryl phosphine ligand.[1][2] It is widely utilized as a supporting ligand in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly within pharmaceutical and materials science research.[1][3][4]

Physicochemical Data

The following tables summarize the key physicochemical properties of t-BuDavePhos. This data is compiled from various chemical suppliers and databases.

General and Physical Properties

| Property | Value | Source |

| Systematic Name | 2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline | PubChem |

| Common Name | t-BuDavePhos | Sigma-Aldrich |

| CAS Number | 224311-49-3 | Sigma-Aldrich |

| Molecular Formula | C₂₂H₃₂NP | PubChem[5] |

| Molecular Weight | 341.47 g/mol | Sigma-Aldrich |

| Physical Form | White crystalline solid | ChemicalBook, Sigma-Aldrich |

| Melting Point | 114-118 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 451.6 ± 38.0 °C | ChemicalBook |

| pKa (Predicted) | 5.07 ± 0.18 | ChemicalBook |

Computational Data

| Property | Value | Source |

| Topological Polar Surface Area | 3.24 Ų | Alfa Chemistry[6], PubChem[5] |

| Rotatable Bond Count | 5 | Ambeed |

| Heavy Atom Count | 24 | Ambeed |

| Hydrogen Bond Donor Count | 0 | Ambeed |

| Hydrogen Bond Acceptor Count | 1 | Alfa Chemistry[6] |

| XLogP3 | 6.8 | PubChem[5] |

Experimental Protocols

t-BuDavePhos is a crucial component in several palladium-catalyzed cross-coupling reactions. Below are detailed experimental protocols for two of its primary applications: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination of Aryl Halides

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds.[3]

Objective: To synthesize an N-aryl amine from an aryl halide and a primary or secondary amine using a palladium catalyst system with t-BuDavePhos as the ligand.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Amine (e.g., morpholine)

-

Palladium source (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

t-BuDavePhos

-

Base (e.g., sodium tert-butoxide - NaOtBu)

-

Anhydrous toluene

-

Schlenk flask or sealed reaction tube

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium source (e.g., 1-2 mol%), t-BuDavePhos (e.g., 1.2-2.4 mol%), and the base (e.g., 1.2-1.5 equivalents).

-

Add anhydrous toluene to the flask.

-

Stir the mixture at room temperature for approximately 10 minutes to pre-form the active catalyst.

-

Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon (C-C) bonds.[7]

Objective: To synthesize a biaryl compound from an aryl halide and an arylboronic acid using a palladium catalyst system with t-BuDavePhos as the ligand.

Materials:

-

Aryl halide (e.g., 4-chlorotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium source (e.g., Pd(OAc)₂ - palladium(II) acetate)

-

t-BuDavePhos

-

Base (e.g., potassium carbonate - K₂CO₃ or potassium phosphate - K₃PO₄)

-

Solvent system (e.g., toluene/water or dioxane/water)

-

Schlenk flask or sealed reaction tube

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), the palladium source (e.g., 1-3 mol%), and t-BuDavePhos (e.g., 1.2-3.6 mol%).

-

Add the solvent system to the flask.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction, where 'L' represents the t-BuDavePhos ligand.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Catalytic Cycle of Suzuki-Miyaura Coupling

The diagram below outlines the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, where 'L' represents the t-BuDavePhos ligand.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl | C22H32NP | CID 2734936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfachemic.com [alfachemic.com]

- 7. Yoneda Labs [yonedalabs.com]

The Mechanism of t-BuDavePhos in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for t-BuDavePhos, a highly effective biaryl monophosphine ligand in palladium-catalyzed cross-coupling reactions. Its unique structural features—a bulky di-tert-butylphosphino group and an electron-donating dimethylamino group on a biphenyl backbone—confer exceptional catalytic activity, particularly in challenging transformations critical to pharmaceutical and materials science research.

Core Principles: How t-BuDavePhos Drives Catalysis

t-BuDavePhos is a prominent member of the Buchwald biaryl phosphine ligands, renowned for their ability to enhance the efficiency of palladium catalysts. Its mechanism of action is centered on its influence over the key steps of the catalytic cycle in cross-coupling reactions, namely oxidative addition, transmetalation (in Suzuki-Miyaura coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and reductive elimination.

The bulky di-tert-butylphosphino group is crucial for promoting the formation of a highly reactive, monoligated palladium(0) species (L-Pd(0)). This coordinatively unsaturated complex is more accessible to the substrate, thereby accelerating the initial oxidative addition step where the aryl halide adds to the palladium center.[1] The electron-rich nature of the ligand, further enhanced by the dimethylamino substituent, increases the electron density on the palladium atom. This electronic effect also facilitates the oxidative addition, which is often the rate-determining step of the catalytic cycle.

Following oxidative addition, the steric bulk of t-BuDavePhos plays a vital role in accelerating the reductive elimination step. This final step, where the new carbon-carbon or carbon-nitrogen bond is formed and the product is released from the palladium center, is often hindered in less bulky ligand systems. The steric strain imposed by t-BuDavePhos encourages the collapse of the palladium(II) intermediate, leading to faster product formation and regeneration of the active palladium(0) catalyst.

Catalytic Cycles in Detail

The efficacy of t-BuDavePhos is best illustrated through its role in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The catalytic cycle, facilitated by a palladium catalyst bearing the t-BuDavePhos ligand, proceeds as follows:

-

Oxidative Addition: The active L-Pd(0) catalyst, where L is t-BuDavePhos, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, L-Pd(II)(Ar)(X). The steric bulk and electron-donating properties of t-BuDavePhos are critical for the efficiency of this step.

-

Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)2) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate, L-Pd(II)(Ar)(Ar').

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'). This step regenerates the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric hindrance from t-BuDavePhos promotes this final, product-forming step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.

-

Oxidative Addition: As in the Suzuki-Miyaura coupling, the L-Pd(0) catalyst undergoes oxidative addition with the aryl halide to form the L-Pd(II)(Ar)(X) intermediate.

-

Amine Coordination and Deprotonation: The amine (HNRR') coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium amido complex, L-Pd(II)(Ar)(NRR').

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product (Ar-NRR') and regenerating the L-Pd(0) catalyst. The steric bulk of t-BuDavePhos is crucial for promoting this step.[2]

Quantitative Data on Performance

The effectiveness of t-BuDavePhos and related biaryl phosphine ligands has been demonstrated in numerous studies. The following tables summarize representative quantitative data from the literature, showcasing the high yields achievable with these catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 |

| 2 | 2-Chlorotoluene | XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 97 |

| 3 | 4-Chloroanisole | RuPhos | 2.0 | K₂CO₃ | Toluene/H₂O | 80 | 24 | 95 |

| 4 | 2-Chlorobiphenyl | t-BuXPhos | 1.5 | K₃PO₄ | Toluene | 100 | 12 | 92 |

Note: Data is compiled from various sources and is intended to be representative. SPhos, XPhos, RuPhos, and t-BuXPhos are structurally related biaryl phosphine ligands to t-BuDavePhos and their performance is indicative of the general efficacy of this class of ligands.

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Various Amines

| Entry | Aryl Halide | Amine | Ligand | Pd Precatalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Bromobenzene | Carbazole | TrixiePhos | [Pd(allyl)Cl]₂ | t-BuOLi | Toluene | 100 | >99 |

| 2 | Bromobenzene | Diphenylamine | XPhos | [Pd(allyl)Cl]₂ | t-BuONa | Toluene | 100 | >99 |

| 3 | Bromobenzene | N,N-Dimethylaniline | t-BuXPhos | [Pd(allyl)Cl]₂ | t-BuONa | Toluene | 100 | >99 |

| 4 | 4-Bromotoluene | Morpholine | DavePhos | [Pd₂(dba)₃] | NaOtBu | Toluene | 80 | 98 |

| 5 | 2-Chlorotoluene | Morpholine | XPhos | [Pd₂(dba)₃] | NaOtBu | Toluene | 100 | 94 |

Note: Data is compiled from various sources.[3][4] TrixiePhos, XPhos, t-BuXPhos, and DavePhos are structurally related biaryl phosphine ligands.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures that utilize bulky biaryl phosphine ligands like t-BuDavePhos.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst; 0.5-2 mol %)

-

t-BuDavePhos (or a similar biaryl phosphine ligand; 1-4 mol %)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF; ~0.1-0.2 M)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, palladium precatalyst, t-BuDavePhos, and base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Stir the reaction mixture at the appropriate temperature (room temperature to 110 °C) for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This is a general protocol and may need to be adjusted for optimal results with specific substrates.[4]

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Amine (1.1-1.5 mmol, 1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst; 1-2 mol %)

-

t-BuDavePhos (or a similar biaryl phosphine ligand; 2-4 mol %)

-

Strong base (e.g., NaOt-Bu, KOt-Bu, LiHMDS; 1.2-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane; ~0.1-0.2 M)

Procedure:

-

In an oven-dried, sealed reaction vessel under an inert atmosphere, combine the palladium precatalyst, t-BuDavePhos, and the base.

-

Add the degassed solvent and stir the mixture at room temperature for a few minutes to pre-form the active catalyst.

-

Add the aryl chloride and the amine to the reaction mixture.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (usually 1-24 hours).

-

Monitor the reaction's progress using an appropriate analytical method (TLC, GC, or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the desired arylamine product.

Conclusion

t-BuDavePhos stands out as a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-richness significantly enhances the rates of the critical steps in the catalytic cycle—oxidative addition and reductive elimination. This leads to high yields and broad substrate scope, even for challenging transformations involving unactivated aryl chlorides. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the power of t-BuDavePhos and related ligands in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

The Genesis and Evolution of Buchwald Phosphine Ligands: A Technical Guide for Advancing Drug Discovery

An in-depth exploration of the discovery, development, and application of a transformative class of catalysts in modern organic chemistry.

Introduction

The development of efficient and versatile methods for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Among the most significant breakthroughs in this field has been the discovery and evolution of Buchwald phosphine ligands and their associated palladium catalysts. This technical guide provides a comprehensive overview of the pivotal moments in the history of these ligands, their structural evolution across generations, and their practical application in the synthesis of complex molecules. Detailed experimental protocols and quantitative data are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of this transformative technology.

The Dawn of a New Era in Cross-Coupling: The Buchwald-Hartwig Amination

The landscape of C-N bond formation was revolutionized in the mid-1990s through the independent and concurrent work of Stephen L. Buchwald and John F. Hartwig.[1] Prior to their contributions, the synthesis of aryl amines often relied on harsh reaction conditions with limited substrate scope. The seminal reports from the Buchwald and Hartwig laboratories described a palladium-catalyzed cross-coupling reaction between aryl halides and amines, now famously known as the Buchwald-Hartwig amination. This reaction provided a milder and more general route to a wide array of arylamines, which are ubiquitous structural motifs in pharmaceuticals and other functional molecules.[1][2]

The initial catalyst systems, while groundbreaking, had limitations. The first generation of catalysts, often employing ligands like tri-ortho-tolylphosphine (P(o-tol)3), were effective for coupling secondary amines with aryl bromides but struggled with more challenging substrates such as primary amines and aryl chlorides.[3] This set the stage for a remarkable journey of ligand design and catalyst development aimed at expanding the scope and efficiency of this powerful transformation.

The Evolution of Excellence: Generations of Buchwald Phosphine Ligands

The limitations of early catalyst systems spurred the rational design of new phosphine ligands with tailored steric and electronic properties. This led to the development of several "generations" of Buchwald ligands, each offering significant improvements in reactivity, stability, and substrate scope. These ligands are broadly classified as bulky, electron-rich monophosphine ligands, a stark departure from the bidentate phosphines that were prevalent at the time.[4] The key innovation was the biaryl phosphine scaffold, which provided a robust and tunable platform for ligand optimization.

Key Structural Features and Their Impact

The remarkable efficacy of Buchwald phosphine ligands stems from a combination of key structural features:

-

Steric Bulk: The introduction of bulky substituents, such as cyclohexyl or tert-butyl groups, on the phosphorus atom and isopropyl or other large groups on the biaryl backbone is crucial. This steric hindrance promotes the formation of the highly reactive, monoligated L-Pd(0) species, which is believed to be the active catalyst in the oxidative addition step.[5]

-

Electron-Richness: The phosphine ligands are designed to be highly electron-donating, which increases the electron density on the palladium center. This, in turn, facilitates the oxidative addition of the aryl halide, a key step in the catalytic cycle.

-

Biaryl Backbone: The biphenyl scaffold provides a rigid and tunable framework. Substituents on the second aryl ring (the "top ring") can be modified to fine-tune the steric and electronic properties of the ligand.

The interplay of these features has been instrumental in overcoming the challenges associated with coupling unreactive substrates, such as aryl chlorides, and in enabling reactions to proceed at lower catalyst loadings and milder conditions.

From Ligands to Precatalysts: Enhancing Stability and Ease of Use

A significant advancement in the practical application of Buchwald phosphine ligands was the development of stable, well-defined palladium precatalysts. These precatalysts are air- and moisture-stable solids that can be easily handled and weighed, simplifying reaction setup and improving reproducibility.[6][7][8][9] The evolution of these precatalysts has also proceeded through several generations, each offering improved activation profiles and broader compatibility with a range of ligands.

-

First-Generation (G1) Precatalysts: These were palladacycles derived from 2-phenylethan-1-amine. They offered improved stability but often required higher temperatures for activation.[7][10]

-

Second-Generation (G2) Precatalysts: These featured a 2-aminobiphenyl scaffold, which allowed for activation at lower temperatures with weaker bases.[7][9][11]

-

Third-Generation (G3) Precatalysts: The replacement of the chloride anion with a non-coordinating methanesulfonate (OMs) anion led to G3 precatalysts. These are highly soluble and can accommodate a wider range of bulky ligands.[6][12]

-

Fourth-Generation (G4) Precatalysts: To address potential inhibition by the carbazole byproduct formed during G3 activation, G4 precatalysts were developed using N-methyl-2-aminobiphenyl, which generates the less coordinating N-methylcarbazole.[6][12]

-

Sixth-Generation (G6) Precatalysts: These are oxidative addition complexes (OACs) that are "on-cycle" and do not require a separate activation step by a base, offering even greater efficiency and convenience.

Quantitative Comparison of Buchwald Ligand Performance

The following tables provide a comparative summary of the performance of different generations of Buchwald ligands and precatalysts in representative Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions. The data is compiled from various literature sources and aims to provide a general overview of their relative efficacy. It is important to note that direct comparisons can be challenging due to variations in reaction conditions.

Table 1: Comparison of Buchwald Ligands in the Amination of 4-Chlorotoluene with Morpholine [13]

| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |

| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |

*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[13]

Table 2: Comparison of Buchwald Precatalyst Generations in the N-Arylation of Morpholine with 1-Chloro-4-fluorobenzene [12]

| Precatalyst | Ligand | Yield (%) |

| G3 | RuPhos | ~3 |

| G4 | RuPhos | 55 |

| G5 | RuPhos | 27 |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of a key Buchwald phosphine ligand and for a representative Buchwald-Hartwig amination reaction.

Synthesis of BrettPhos

An oven-dried flask equipped with a magnetic stir bar and charged with magnesium turnings (4.34 g, 179 mmol) is fitted with a reflux condenser and a rubber septum. The flask is purged with argon, and then THF (20 mL) and 1,2-dibromoethane (500 μL) are added via syringe. The solution is heated at 80°C for 30 minutes. The solution is then cooled to room temperature, and toluene (220 mL) and 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl (50 g, 119 mmol) are added to the flask via syringe. The solution is heated at 80°C for 3 hours. In a separate oven-dried Schlenk flask, fitted with a rubber septum and purged with argon, CuCl (1.18 g, 11.9 mmol) is quickly added. The Grignard reagent, which was prepared in the first reaction vessel, is transferred to the second reaction vessel via cannula, and t-Bu₂PCl (75 μL, 0.394 mmol) is then added to the solution. The reaction mixture is heated to 100°C for 24 hours, then cooled to room temperature and diluted with EtOAc. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford BrettPhos.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine

To a 2-necked flask under a nitrogen atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equiv.). Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane). To this mixture, add the aryl chloride (1.0 equiv.) and the primary amine (1.0-1.2 equiv.). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing the Core Concepts

Diagrams are essential tools for understanding complex chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams illustrating the catalytic cycle of the Buchwald-Hartwig amination and the structural evolution of Buchwald phosphine ligands.

The Catalytic Cycle of Buchwald-Hartwig Amination

The Evolution of Buchwald Phosphine Ligands

Conclusion

The discovery and development of Buchwald phosphine ligands represent a paradigm shift in palladium-catalyzed cross-coupling chemistry. The continuous evolution of these ligands and their corresponding precatalysts has provided chemists with an incredibly powerful and versatile toolkit for the construction of C-N and C-C bonds. This has had an immeasurable impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The principles of rational ligand design, born out of a deep understanding of reaction mechanisms, continue to drive innovation in this field, promising even more efficient and selective catalysts for the challenges that lie ahead in chemical synthesis.

References

- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bite angle - Wikipedia [en.wikipedia.org]

- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 11. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 12. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, commonly known as t-BuDavePhos, is a bulky, electron-rich monophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its efficacy in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds has made it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Understanding the solubility of this ligand in various organic solvents is crucial for reaction optimization, purification, and the development of robust chemical processes. This technical guide provides a comprehensive overview of the known solubility characteristics of t-BuDavePhos and a detailed experimental protocol for its quantitative determination, particularly addressing the challenges posed by its air-sensitive nature.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[1][2] It has a melting point in the range of 121-124 °C.[3] Due to the presence of the phosphino group, this compound is sensitive to atmospheric oxygen and should be handled under an inert atmosphere.

Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions from various sources provide valuable guidance for solvent selection. The available information is summarized in the table below.

| Organic Solvent | Solubility | Reference |

| Chloroform | Soluble | [1] |

| Common Organic Solvents (e.g., Toluene, THF, Dioxane) | Good solubility | [3] |

| Water | Insoluble | [1] |

| Water | Sparingly soluble | [2] |

Experimental Protocol for Determining Solubility of an Air-Sensitive Compound

The following is a detailed methodology for the quantitative determination of the solubility of an air-sensitive compound like this compound. This protocol is based on standard laboratory practices for handling such materials and can be adapted for various organic solvents.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (t-BuDavePhos)

-

Anhydrous and deoxygenated organic solvent of interest

-

Internal standard (a non-volatile compound soluble in the chosen solvent but not interfering with the analysis of the ligand)

-

Inert gas (Argon or Nitrogen)

-

Glovebox or Schlenk line setup

-

Temperature-controlled shaker or stirring plate

-

Analytical balance

-

Vials with screw caps and PTFE-lined septa

-

Gas-tight syringes and needles

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) instrument with a suitable detector.

Procedure:

-

Preparation of the Saturated Solution (under Inert Atmosphere):

-

All glassware must be oven-dried and cooled under a stream of inert gas before use.

-

Inside a glovebox or on a Schlenk line, add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the deoxygenated organic solvent to the vial.

-

Seal the vial tightly with a screw cap fitted with a PTFE-lined septum.

-

Place the vial in a temperature-controlled shaker or on a stirring plate set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure that equilibrium is reached (typically 24-48 hours). The solution should be in constant contact with the excess solid.

-

-

Sample Withdrawal and Filtration (under Inert Atmosphere):

-

Once equilibrium is reached, allow the excess solid to settle at the bottom of the vial.

-

Using a gas-tight syringe, carefully withdraw a known volume of the supernatant (the clear, saturated solution). It is critical not to disturb the solid at the bottom.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is to remove any suspended solid particles.

-

Immediately seal the volumetric flask.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution in the volumetric flask to a known volume with the same organic solvent.

-

Add a precise amount of a suitable internal standard.

-

Analyze the diluted solution using a calibrated GC or HPLC method to determine the concentration of this compound.

-

The calibration curve should be prepared using standard solutions of the ligand of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration determined by GC/HPLC and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

This compound is an irritant to the eyes, respiratory system, and skin.[2]

-

Always handle this compound in a well-ventilated fume hood or a glovebox.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

All manipulations involving the air-sensitive compound and deoxygenated solvents must be performed under an inert atmosphere to prevent oxidation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an air-sensitive compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, qualitative assessments indicate good solubility in common non-polar organic solvents and insolubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for its determination, with careful consideration of the compound's air-sensitive nature. Accurate solubility data is paramount for the efficient and scalable application of this important ligand in synthetic chemistry.

References

The Core Technical Guide to t-BuDavePhos: A Ligand for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of t-BuDavePhos, a highly efficient and versatile biaryl phosphine ligand. Its unique structural features make it a valuable tool in modern synthetic organic chemistry, particularly in the construction of carbon-nitrogen and carbon-carbon bonds, which are fundamental to the development of novel pharmaceuticals and functional materials.

Core Properties and Specifications

t-BuDavePhos, also known as 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, is a robust electron-rich and sterically hindered ligand. These characteristics are crucial for promoting challenging cross-coupling reactions with high efficiency and selectivity.

Chemical and Physical Data

The fundamental properties of t-BuDavePhos are summarized in the table below, providing essential information for its application in a laboratory setting.

| Property | Value | Citations |

| Molecular Formula | C₂₂H₃₂NP | [1][2][3] |

| Molecular Weight | 341.47 g/mol | [2][4][5] |

| CAS Number | 224311-49-3 | [1][2][4] |

| Appearance | White crystalline powder or solid | [1] |

| Melting Point | 114-118 °C | [4][5] |

| Solubility | Soluble in common organic solvents. | |

| Stability | Considered air- and moisture-stable, particularly when part of a palladium precatalyst system. |

Structural Information

| Identifier | Value | Citations |

| IUPAC Name | 2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline | [1] |

| SMILES | CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C | [1][4] |

Applications in Palladium-Catalyzed Cross-Coupling

t-BuDavePhos is a ligand of choice for several palladium-catalyzed cross-coupling reactions. Its bulky di-tert-butylphosphino group and the dimethylamino moiety play a synergistic role in enhancing the catalytic activity of palladium, enabling transformations that are often difficult with other ligands.

Key applications include:

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides or triflates with a wide range of amines. This reaction is a cornerstone in the synthesis of pharmaceuticals and agrochemicals.

-

Suzuki-Miyaura Coupling: Creation of C-C bonds between organoboron compounds and organic halides.

-

Carbon-Oxygen (C-O) Bond Formation: Synthesis of aryl ethers.

-

Selective Silylation: Silylation of aryl chlorides.[1]

-

Synthesis of Complex Heterocycles: Instrumental in the synthesis of dibenzodiazepines.[1]

Experimental Protocols

This section provides a detailed experimental protocol for a key application of t-BuDavePhos in the synthesis of dibenzodiazepines, a class of compounds with significant pharmacological activity.[1]

Palladium-Catalyzed Synthesis of Dibenzodiazepines

This protocol details a one-step process involving a palladium-catalyzed cross-coupling of a precursor with ammonia, followed by a spontaneous intramolecular condensation.[1]

Reaction Scheme:

Materials and Reagents:

-

Precursor (e.g., 2-(2-bromophenyl)-N-(2-chlorobenzoyl)aniline)

-

Palladium(0) tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃)

-

t-BuDavePhos (L3)

-

Sodium tert-butoxide (NaOt-Bu)

-

Ammonia solution (0.5 M in 1,4-dioxane)

-

1,4-Dioxane (solvent)

-

Molecular sieves (optional, for removal of water)

Procedure:

-

To an oven-dried reaction vessel, add the precursor, Pd₂(dba)₃, t-BuDavePhos (L3), and NaOt-Bu.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add 1,4-dioxane as the solvent.

-

Add the ammonia solution (0.5 M in 1,4-dioxane).

-

Heat the reaction mixture to 85 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a standard aqueous work-up and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography to yield the desired dibenzodiazepine.

Note: This is a generalized protocol based on the cited literature.[1] Specific quantities of reagents and reaction times will vary depending on the substrate.

Mechanistic Insights: The Buchwald-Hartwig Amination Cycle

The efficacy of t-BuDavePhos can be understood by examining the catalytic cycle of the Buchwald-Hartwig amination, a key reaction it facilitates. The bulky and electron-donating nature of t-BuDavePhos promotes the crucial steps of oxidative addition and reductive elimination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

This diagram illustrates the key steps in the palladium-catalyzed formation of a carbon-nitrogen bond. The Pd(0) catalyst, stabilized by the t-BuDavePhos ligand (L), undergoes oxidative addition with an aryl halide. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yield the desired aryl amine product and regenerate the active Pd(0) catalyst.

References

- 1. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise palladium-catalyzed synthesis of dibenzodiazepines and structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Safety and Handling of t-BuDavePhos Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for t-BuDavePhos, a prominent biaryl phosphine ligand. t-BuDavePhos, also known as 2'-(Di-tert-butylphosphino)-N,N-dimethylbiphenyl-2-amine, is a crucial component in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its electron-rich nature and steric bulk make it highly effective for forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, which are fundamental transformations in pharmaceutical and materials science research.[1]

Chemical and Physical Properties

t-BuDavePhos is a white crystalline solid.[1][2] A summary of its key physical and chemical properties is provided below for quick reference.

| Property | Value | Reference |

| CAS Number | 224311-49-3 | [2][3][4] |

| Molecular Formula | C₂₂H₃₂NP | [1][2] |

| Molecular Weight | 341.47 g/mol | [2][4] |

| Appearance | White crystalline solid/powder | [1][2] |

| Melting Point | 114-118 °C | |

| Functional Group | Phosphine | |

| InChI Key | PHLPNEHPCYZBNZ-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

t-BuDavePhos is considered hazardous and requires careful handling. The Globally Harmonized System (GHS) classifications indicate risks of skin, eye, and respiratory irritation.[3]

| Hazard Information | Details | Reference |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [3] |

| Precautionary Statements | P273: Avoid release to the environmentP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity, Single Exposure (Category 3)Aquatic Chronic (Category 4) | [3] |

| Target Organs | Respiratory system |

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment should be used when handling t-BuDavePhos:

-

Eye Protection: Chemical safety goggles or eyeshields are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used to prevent inhalation of the solid powder, especially when handling larger quantities.

-

Skin and Body Protection: A lab coat and appropriate clothing to prevent skin contact are required.[5]

Handling, Storage, and Disposal

Proper handling and storage are critical for maintaining the integrity of the ligand and ensuring laboratory safety.

| Parameter | Recommendation | Reference |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [5] |

| Storage | Store in a tightly closed container in a cool, dry place. While not listed as pyrophoric or acutely air-sensitive, like many phosphine ligands, storage under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent gradual oxidation. | [2][6] |

| Stability | Stable under recommended storage conditions. | [5] |

| Incompatibilities | Strong oxidizing agents. | [5] |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Waste containing palladium and phosphine ligands should be treated as hazardous chemical waste. |

Role in Catalysis and Reaction Mechanisms

t-BuDavePhos is a member of the dialkylbiaryl phosphine ligand family developed by the Buchwald group. These ligands are instrumental in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[7][8]

The ligand's bulky di-tert-butylphosphino group and the N,N-dimethylamino moiety create an electron-rich, sterically demanding environment around the palladium center. This architecture facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination, even with challenging substrates like aryl chlorides.[8][9]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following section details a general procedure for a palladium-catalyzed Buchwald-Hartwig amination reaction using t-BuDavePhos. This protocol is a representative example and may require optimization for specific substrates.

General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide with an amine.

Reagents and Equipment:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

-

t-BuDavePhos (0.024 mmol, 2.4 mol%)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~5 mL)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Caption: A typical workflow for a Buchwald-Hartwig cross-coupling reaction.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: In a fume hood, add a magnetic stir bar to an oven-dried reaction vessel. Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Addition of Solids: Under a positive pressure of inert gas, add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0)), t-BuDavePhos, and the base (e.g., sodium tert-butoxide).

-

Addition of Liquids: Add the anhydrous, degassed solvent, followed by the aryl halide and the amine via syringe.

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block. Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (e.g., 6-24 hours). Monitor the reaction progress by a suitable technique like TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Structure and Precatalyst Information

The molecular structure of t-BuDavePhos is key to its function.

Caption: Chemical structure of t-BuDavePhos ligand.

To improve ease of use and ensure the efficient generation of the active Pd(0) catalytic species, air- and moisture-stable palladium precatalysts incorporating biaryl phosphine ligands have been developed.[9] These precatalysts simplify reaction setup, as they do not require the handling of separate, often air-sensitive palladium sources and ligands.[9] They are designed to readily form the active monoligated Pd(0) species under the basic reaction conditions.[9]

References

- 1. alfachemic.com [alfachemic.com]

- 2. strem.com [strem.com]

- 3. 2-Di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl | C22H32NP | CID 2734936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-二叔丁基膦-2′-(N,N-二甲氨基)联苯 - tBuDavePhos [sigmaaldrich.cn]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. benchchem.com [benchchem.com]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for t-BuDavePhos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ligand t-BuDavePhos (CAS 224311-49-3), a critical component in modern catalysis, particularly in cross-coupling reactions. Due to the proprietary nature of specific spectral data from many commercial suppliers, this guide focuses on presenting representative data where publicly available and details the established experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this and similar phosphine ligands.

Spectroscopic Data Summary

While a complete, publicly available dataset of assigned peaks for t-BuDavePhos is not readily found in the searched literature, the following tables summarize the expected chemical shift ranges and key infrared absorption bands based on the compound's structure and data for analogous compounds. This information is crucial for researchers aiming to verify the identity and purity of their t-BuDavePhos samples.

Table 1: Expected NMR Spectroscopic Data for t-BuDavePhos

| Nucleus | Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| ¹H NMR | 7.0 - 8.0 | Multiplet | Aromatic protons of the biphenyl backbone. |

| 2.5 - 3.0 | Singlet | Methyl protons of the N,N-dimethylamino group. | |

| 1.0 - 1.5 | Doublet or Singlet | Protons of the two tert-butyl groups. Coupling to phosphorus may be observed. | |

| ¹³C NMR | 120 - 155 | Multiple signals | Aromatic carbons of the biphenyl backbone. |

| 40 - 50 | Single signal | Methyl carbons of the N,N-dimethylamino group. | |

| 30 - 40 | Multiple signals | Carbons of the tert-butyl groups (quaternary and methyl). | |

| ³¹P NMR | 30 - 50 | Singlet | Characteristic chemical shift for trialkylarylphosphines. |

Table 2: Expected IR Absorption Bands for t-BuDavePhos

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic - t-Bu and N-Me) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1470 - 1450 | Medium | C-H bend (aliphatic) |

| ~1365 | Medium | C-H bend (t-Bu) |

| 1200 - 1000 | Medium | C-N stretch |

| 800 - 700 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for solid organic compounds like t-BuDavePhos.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the t-BuDavePhos solid.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: Typically 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer equipped with a broadband probe.

-

Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, as ¹³C is a low-abundance nucleus.

-

Spectral Width: Typically 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. ³¹P NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a multinuclear probe.

-

Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 32-64.

-

Spectral Width: A wide range should be set initially (e.g., -100 to 100 ppm) and then narrowed based on the observed signal.

-

-

Processing: Reference the spectrum externally to a sealed capillary containing 85% H₃PO₄ (δ = 0 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is the most common and convenient method for solid samples.

-

Place a small amount of the solid t-BuDavePhos directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of t-BuDavePhos with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

3. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure:

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Acquire the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of t-BuDavePhos.

Caption: Workflow for Spectroscopic Characterization of t-BuDavePhos.

Methodological & Application

Application Notes and Protocols for t-BuDavePhos in Suzuki-Miyaura Cross-Coupling Reactions